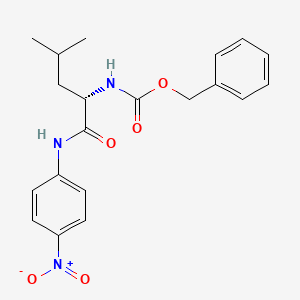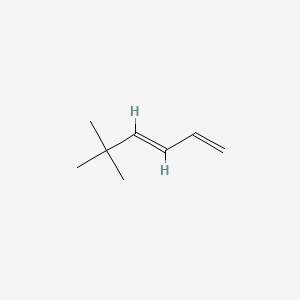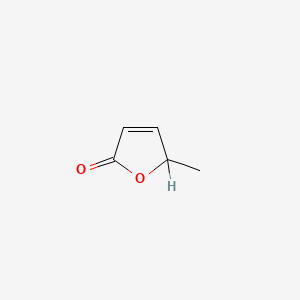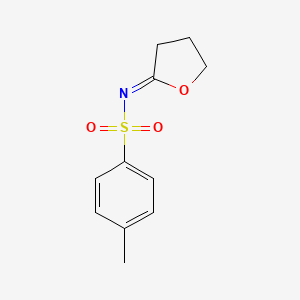
Z-Leu-pna
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Leu-pna, also known as benzyloxycarbonyl-L-leucine-p-nitroanilide, is a chromogenic substrate commonly used in the study of proteolytic enzymes. It is particularly useful in enzymatic assays to measure the activity of leucine aminopeptidase and other proteases that cleave leucine residues from the N-terminus of peptides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-pna typically involves the protection of the amino group of leucine with a benzyloxycarbonyl (Z) group, followed by the coupling of the protected leucine with p-nitroaniline. The reaction conditions often include the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, which may include solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. SPPS is often preferred for its efficiency and ease of purification.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Leu-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, resulting in the release of p-nitroaniline.
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using leucine aminopeptidase or other specific proteases.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using agents like sodium dithionite.
Substitution: Use of strong bases or nucleophiles to replace the benzyloxycarbonyl group.
Major Products Formed
- p-Nitroaniline and leucine. p-Phenylenediamine and leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-Leu-pna is widely used in scientific research for various applications:
Chemistry: As a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: To investigate the role of leucine aminopeptidase in physiological and pathological processes.
Medicine: In the development of diagnostic assays for diseases involving protease activity, such as cancer and liver disorders.
Industry: In the production of enzyme-based assays and diagnostic kits.
Wirkmechanismus
Z-Leu-pna exerts its effects through enzymatic hydrolysis. The leucine aminopeptidase or other specific proteases cleave the leucine residue from the N-terminus, releasing p-nitroaniline. The release of p-nitroaniline can be quantitatively measured by its absorbance at 405 nm, providing a means to assess enzyme activity. The molecular targets include the active sites of proteases, where the substrate binds and undergoes cleavage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Phe-Leu-Glu-pNA: Another chromogenic substrate used for glutamyl endopeptidases.
Z-Gly-Gly-Leu-pNA: Used as a substrate for neutral endopeptidase.
Leu-pNA: A simpler substrate used for leucine aminopeptidase assays.
Uniqueness
Z-Leu-pna is unique due to its specific use in studying leucine aminopeptidase activity. Its chromogenic nature allows for easy detection and quantification of enzyme activity, making it a valuable tool in biochemical research.
Eigenschaften
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(2)12-18(22-20(25)28-13-15-6-4-3-5-7-15)19(24)21-16-8-10-17(11-9-16)23(26)27/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)(H,22,25)/t18-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFYUGQKEFKRAI-SFHVURJKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,3R,4R,5R,9S,11S,13R,16S,17R,18R)-4,13,18-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B1143355.png)



![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)




